molecular formula C29H31N3O2 B10981810 4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one

4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B10981810
M. Wt: 453.6 g/mol
InChI Key: WREQZSWNUYDQSI-UHFFFAOYSA-N
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Description

4-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-1-(2,6-DIMETHYLPHENYL)-2-PYRROLIDINONE is a complex organic compound that features a benzimidazole core linked to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-1-(2,6-DIMETHYLPHENYL)-2-PYRROLIDINONE typically involves multiple stepsThe reaction conditions often require the use of catalysts, such as anhydrous aluminum chloride, and solvents like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-1-(2,6-DIMETHYLPHENYL)-2-PYRROLIDINONE can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of specific solvents like tetrahydrofuran or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-1-(2,6-DIMETHYLPHENYL)-2-PYRROLIDINONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-1-(2,6-DIMETHYLPHENYL)-2-PYRROLIDINONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-1-(2,6-DIMETHYLPHENYL)-2-PYRROLIDINONE lies in its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C29H31N3O2

Molecular Weight

453.6 g/mol

IUPAC Name

4-[1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(2,6-dimethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C29H31N3O2/c1-19-12-13-20(2)26(16-19)34-15-14-31-25-11-6-5-10-24(25)30-29(31)23-17-27(33)32(18-23)28-21(3)8-7-9-22(28)4/h5-13,16,23H,14-15,17-18H2,1-4H3

InChI Key

WREQZSWNUYDQSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC=C5C)C

Origin of Product

United States

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